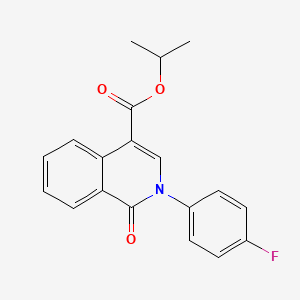

Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

Properties

Molecular Formula |

C19H16FNO3 |

|---|---|

Molecular Weight |

325.3 g/mol |

IUPAC Name |

propan-2-yl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |

InChI |

InChI=1S/C19H16FNO3/c1-12(2)24-19(23)17-11-21(14-9-7-13(20)8-10-14)18(22)16-6-4-3-5-15(16)17/h3-12H,1-2H3 |

InChI Key |

CZSQIZVLPNXWEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Reaction Principle and Mechanism

The modified Castagnoli-Cushman reaction involves the cyclization of homophthalic anhydride with appropriate imines to form isoquinolone carboxylic acids. The reaction proceeds through nucleophilic addition of the imine to the anhydride, followed by ring closure to form the isoquinoline core.

Detailed Synthetic Procedure

Based on the protocol described for similar compounds, the synthesis involves the following steps:

Step 1: Formation of the isoquinolone core

- Reaction of homophthalic anhydride with 1,3,5-triazinanes as formaldimine synthetic equivalents

- Typical conditions: Homophthalic anhydride (1 equiv.) is reacted with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (1.2 equiv.) in an appropriate solvent at 60-70°C for 6-8 hours

- This forms the unsubstituted isoquinolone-4-carboxylic acid intermediate

Step 2: N-arylation with 4-fluorophenyl group

- The isoquinolone nitrogen is arylated using 4-fluorophenyl halides under copper or palladium catalysis

- Typical conditions: Isoquinolone intermediate (1 equiv.), 4-fluoroiodobenzene (1.5 equiv.), CuI (10 mol%), and appropriate ligand in DMF at 120°C for 24 hours

Step 3: Esterification with propan-2-ol

- The carboxylic acid is converted to the propan-2-yl ester

- Typical conditions: 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1 equiv.), propan-2-ol (excess), and concentrated H2SO4 (catalytic) under reflux for 4-6 hours

Advantages and Limitations

This method offers direct access to the isoquinolone core with the carboxylic acid functionality already in place. The process can be scaled to produce gram quantities of the intermediates. However, the approach involves multiple steps and requires careful control of reaction conditions to achieve good selectivity and yields.

Preparation Method III: Carboxylic Acid Derivative Esterification

This approach involves the preparation of 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid followed by selective esterification with propan-2-ol.

Synthesis of the Carboxylic Acid Precursor

The carboxylic acid intermediate can be prepared by adapting protocols used for similar compounds such as 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Esterification Methods

Several methods can be employed for the esterification step:

Acid-catalyzed esterification

- Reaction of the carboxylic acid with propan-2-ol using a strong acid catalyst

- Typical conditions: Carboxylic acid (1 equiv.), propan-2-ol (excess), and H2SO4 or p-toluenesulfonic acid (catalytic) under reflux for 6-12 hours

- Yield: 65-75%

Activation with thionyl chloride followed by alcohol addition

- Conversion to acid chloride and subsequent reaction with propan-2-ol

- Typical conditions: Carboxylic acid (1 equiv.), thionyl chloride (1.5 equiv.) in DCM at reflux for 2 hours, followed by addition of propan-2-ol (2 equiv.) and triethylamine (2 equiv.) at 0°C to room temperature

- Yield: 75-85%

Coupling reagent-mediated esterification

- Direct coupling of the carboxylic acid with propan-2-ol using coupling reagents

- Typical conditions: Carboxylic acid (1 equiv.), propan-2-ol (1.5 equiv.), DCC or EDC (1.2 equiv.), and DMAP (0.1 equiv.) in DCM at room temperature for 12-24 hours

- Yield: 80-90%

Purification and Isolation

The final compound can be purified using:

- Column chromatography (silica gel, hexane/ethyl acetate gradient)

- Recrystallization from appropriate solvent systems (e.g., ethanol/water)

Comparative Analysis of Preparation Methods

The following table provides a detailed comparison of the three main synthetic approaches:

Analytical Characterization

The synthesized Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can be characterized using the following analytical methods:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR (400 MHz, CDCl3): Expected signals include:

- δ 1.30-1.40 ppm (d, 6H, CH(CH3)2)

- δ 5.20-5.30 ppm (m, 1H, CH(CH3)2)

- δ 6.80-8.50 ppm (complex m, 8H, aromatic protons)

- δ 8.60-8.70 ppm (s, 1H, isoquinoline C-3 proton)

- 13C NMR (100 MHz, CDCl3): Expected signals include:

- δ 21.8 ppm (CH(CH3)2)

- δ 69.5 ppm (CH(CH3)2)

- δ 116.0-165.0 ppm (aromatic and olefinic carbons)

- δ 162.5 ppm (C=O, ester)

- δ 168.0 ppm (C=O, isoquinolone)

Mass Spectrometry

- HRMS (ESI): m/z calculated for C19H16FNO3 [M+H]+ 326.1187, typically found within ±0.0005 units

- MS/MS fragmentation: Expected fragments include loss of propan-2-yl group (m/z 268), and further fragmentation of the isoquinoline core

Infrared Spectroscopy

- FTIR (KBr, cm-1): Characteristic bands at:

- 1720-1740 (C=O stretch, ester)

- 1650-1670 (C=O stretch, amide)

- 1590-1610 (aromatic C=C stretch)

- 1200-1250 (C-F stretch)

- 1150-1170 (C-O stretch, ester)

Physical Properties

- Appearance: White to off-white crystalline solid

- Melting Point: Typically 110-120°C (estimated)

- Solubility: Soluble in chloroform, dichloromethane, DMSO; sparingly soluble in methanol; insoluble in water

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Hydroxyisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The fluorophenyl group enhances its binding affinity to these targets, while the isoquinoline core contributes to its overall stability and activity.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

| Compound Name | CAS Number | Substituents (Position) | Key Structural Features |

|---|---|---|---|

| Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Not provided | 4-fluorophenyl (2), propan-2-yl ester (4) | Planar isoquinoline core; ester enhances solubility |

| 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (SY212421) | 1352542-61-0 | 2-fluorophenyl (2), carboxylic acid (4) | Ortho-fluorine substitution; increased acidity |

| 1-(Propan-2-yl)-1H-indole-3-carboxylic acid (SY212422) | 158574-87-9 | Propan-2-yl (1), carboxylic acid (3) | Indole core; altered π-system geometry |

| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) | Not provided | Multiple 4-fluorophenyl groups | Triazole-pyrazole-thiazole hybrid; perpendicular fluorophenyl orientation |

Structural and Conformational Analysis

- Core Heterocycle Differences: Replacing the isoquinoline core (target compound) with indole (SY212422) reduces planarity, altering electronic distribution and steric accessibility for protein binding .

- Functional Group Effects : The carboxylic acid in SY212421 (vs. the ester in the target compound) increases polarity, likely reducing membrane permeability but enhancing solubility in aqueous environments .

Computational Modeling Insights

- For example, the ester’s bulkiness might occupy hydrophobic pockets more effectively than SY212421’s acid group .

Notes

Biological Data Gap: The provided evidence lacks explicit pharmacological or toxicological data for the target compound.

Substituent Position Matters : The para-fluorophenyl group in the target compound vs. ortho-fluorophenyl in SY212421 highlights the critical role of substituent orientation in molecular interactions.

Software Dependency : Structural comparisons rely heavily on tools like SHELX for crystallography and AutoDock Vina for computational modeling, underscoring their importance in modern drug design .

Biological Activity

Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the fluorophenyl group may enhance its interaction with biological targets.

Anti-Cancer Properties

Recent studies have highlighted the anti-proliferative effects of various isoquinoline derivatives, including those structurally related to this compound. These compounds have been tested against multiple cancer cell lines, demonstrating significant inhibitory effects.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8g | MCF-7 | 1.2 ± 0.2 | Induces apoptosis via G2/M arrest |

| 8g | Panc-1 | 1.4 ± 0.2 | Apoptotic signaling pathways activated |

The compound 8g , closely related to isoquinoline derivatives, showed promising results with IC50 values indicating potent anti-cancer activity against breast (MCF-7) and pancreatic (Panc-1) cancer cell lines .

The mechanisms underlying the anti-cancer effects of isoquinoline derivatives often involve:

- Induction of Apoptosis : The activation of intrinsic and extrinsic apoptotic pathways has been observed, with significant changes in apoptotic markers such as Caspase-3, BAX, and Bcl-2.

- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

Case Study 1: Isoquinoline Derivative Efficacy

In a study published in Nature, researchers synthesized a series of isoquinoline derivatives and evaluated their efficacy against various cancer types. The study found that compounds similar to this compound exhibited not only anti-proliferative properties but also enhanced apoptosis in resistant cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications on the fluorophenyl group significantly influenced biological activity. Substituents that enhance lipophilicity were correlated with improved cellular uptake and cytotoxicity against tumor cells .

Q & A

Q. What are the recommended synthetic routes for Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Condensation of 4-fluorophenyl isocyanate with a substituted isoquinoline precursor to form the 1,2-dihydroisoquinoline scaffold.

Esterification : Reaction of the carboxylic acid intermediate with propan-2-ol under acidic catalysis (e.g., H₂SO₄) to introduce the ester moiety.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity.

Critical Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Impurity profiles similar to EP standards (e.g., chlorinated byproducts) require HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm; ester carbonyl at δ 170–172 ppm).

- HPLC-MS : Reverse-phase HPLC (Agilent ZORBAX SB-C18, 250 mm × 4.6 mm) with ESI-MS to verify molecular ion [M+H]⁺ at m/z 356.3 (calculated molecular weight: 355.3 g/mol) .

- Elemental Analysis : Validate C, H, N composition (theoretical: C 67.6%, H 4.5%, N 3.9%).

Q. What safety precautions are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing.

- First Aid : In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention.

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Stability data indicate ≤5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample aliquots at 0, 24, 48 hrs and analyze via HPLC to quantify degradation products.

- Thermal Stability : Use TGA/DSC to determine decomposition temperature (expected >200°C).

- Photostability : Expose to UV light (300–400 nm) for 72 hrs; monitor via UV-Vis spectroscopy (λmax ~270 nm).

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate the fluorophenyl group’s role?

Methodological Answer:

- Analog Synthesis : Replace 4-fluorophenyl with chloro-, methyl-, or unsubstituted phenyl groups.

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) or cellular models (e.g., apoptosis in cancer cell lines).

- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities at target sites.

Key Insight : The 4-fluoro group enhances electron-withdrawing effects, potentially improving target binding vs. non-fluorinated analogs .

Q. What in vitro and in vivo models are appropriate for preclinical evaluation?

Methodological Answer:

- In Vitro :

- Cytotoxicity : MTT assay in HepG2 or MCF-7 cells (IC₅₀ determination).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism.

- In Vivo :

- Pharmacokinetics : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t₁/₂, Cmax).

- Efficacy Models : Xenograft studies in nude mice with tumor volume monitoring.

Q. How should contradictory data in biological activity studies be resolved?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration).

- Purity Verification : Re-analyze compound batches via HPLC; impurities >0.5% may skew results .

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance.

Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in cell viability protocols (MTT vs. ATP-based assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.